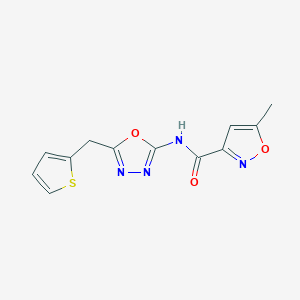

5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

CAS No.: 1020977-98-3

Cat. No.: VC7324593

Molecular Formula: C12H10N4O3S

Molecular Weight: 290.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020977-98-3 |

|---|---|

| Molecular Formula | C12H10N4O3S |

| Molecular Weight | 290.3 |

| IUPAC Name | 5-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C12H10N4O3S/c1-7-5-9(16-19-7)11(17)13-12-15-14-10(18-12)6-8-3-2-4-20-8/h2-5H,6H2,1H3,(H,13,15,17) |

| Standard InChI Key | LYFRZDWWGUMEOZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |

Introduction

5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound classified under isoxazole derivatives. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen atoms, known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of isoxazole and oxadiazole moieties, which may enhance its biological efficacy and specificity.

Synthesis Methods

The synthesis of 5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can involve several methodologies:

-

Cycloaddition Reactions: Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes.

-

Oxadiazole Formation: The 1,3,4-oxadiazole ring can be formed by condensing a suitable hydrazine derivative with a carboxylic acid derivative.

-

Cross-Coupling Reactions: Thiophene rings can be attached via cross-coupling reactions like Suzuki or Stille coupling.

Mechanism of Action

The mechanism of action for compounds like 5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide often involves modulation of biological pathways. Studies have indicated that similar compounds can significantly reduce inflammatory markers and modulate cytokine production in vitro and in vivo models.

Potential Applications

Research into this compound could contribute significantly to drug discovery efforts targeting inflammatory diseases or infections. The unique combination of heterocyclic rings in this compound may confer distinct electronic and steric properties, making it useful for specific interactions with biological targets.

Comparison with Similar Compounds

Similar compounds include those with different heterocyclic rings, such as furan or pyrrole instead of isoxazole. These variations can affect the compound's biological activity and specificity.

| Compound | Description |

|---|---|

| 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-4-carboxamide | Features a 1,2,4-oxadiazole ring instead of 1,3,4-oxadiazole |

| 5-methyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | Replaces isoxazole with a furan ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume